

# Spectroscopic Analysis of 5-Bromo-2-iodobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-iodobenzoic acid

Cat. No.: B1267828

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This guide provides an in-depth overview of the spectral data for **5-bromo-2-iodobenzoic acid**, a key reagent and building block in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) and the experimental protocols for data acquisition.

## Chemical Structure and Properties

- IUPAC Name: **5-Bromo-2-iodobenzoic acid**
- Molecular Formula:  $C_7H_4BrIO_2$
- Molecular Weight: 326.91 g/mol
- CAS Number: 21740-00-1[1]
- Appearance: White to light yellow solid
- Melting Point: 159-163 °C[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted  $^1H$  and  $^{13}C$  NMR spectral data for **5-bromo-2-iodobenzoic acid**.

## <sup>1</sup>H NMR Data (Predicted)

The <sup>1</sup>H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the deshielding effects of the carboxylic acid, iodine, and bromine substituents.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.1	d	~2.0	H-6
~7.9	dd	~8.5, 2.0	H-4
~7.5	d	~8.5	H-3
~11-13	br s	-	COOH

## <sup>13</sup>C NMR Data (Predicted)

The <sup>13</sup>C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Chemical Shift (δ) ppm	Assignment
~168	C=O
~142	C-Br
~139	C-I
~135	C-H (C-6)
~133	C-H (C-4)
~131	C-COOH
~118	C-H (C-3)

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-bromo-2-iodobenzoic acid** will exhibit characteristic absorptions for the carboxylic acid group and the aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid) [2]
~1600, ~1475	Medium	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)
Below 850	Medium-Strong	C-H bending, C-Br stretch, C-I stretch

## Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of **5-bromo-2-iodobenzoic acid** is characterized by its molecular ion peak and specific fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
326/328	Moderate	[M] <sup>+</sup> (Molecular ion with Br isotopes)
309/311	Moderate	[M-OH] <sup>+</sup>
281/283	Low	[M-COOH] <sup>+</sup>
204	High	[M-Br-COOH] <sup>+</sup>
155	Moderate	[C <sub>6</sub> H <sub>4</sub> Br] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy Protocol

- Sample Preparation: For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of **5-bromo-2-iodobenzoic acid**. For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended.[3][4]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ . Use approximately 0.6-0.7 mL of the solvent.
- Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[5]
- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
- Analysis: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### IR Spectroscopy Protocol

For a solid sample like **5-bromo-2-iodobenzoic acid**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR-IR Method:
  - Ensure the ATR crystal is clean.
  - Place a small amount of the solid sample directly onto the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Record the infrared spectrum.
- KBr Pellet Method:

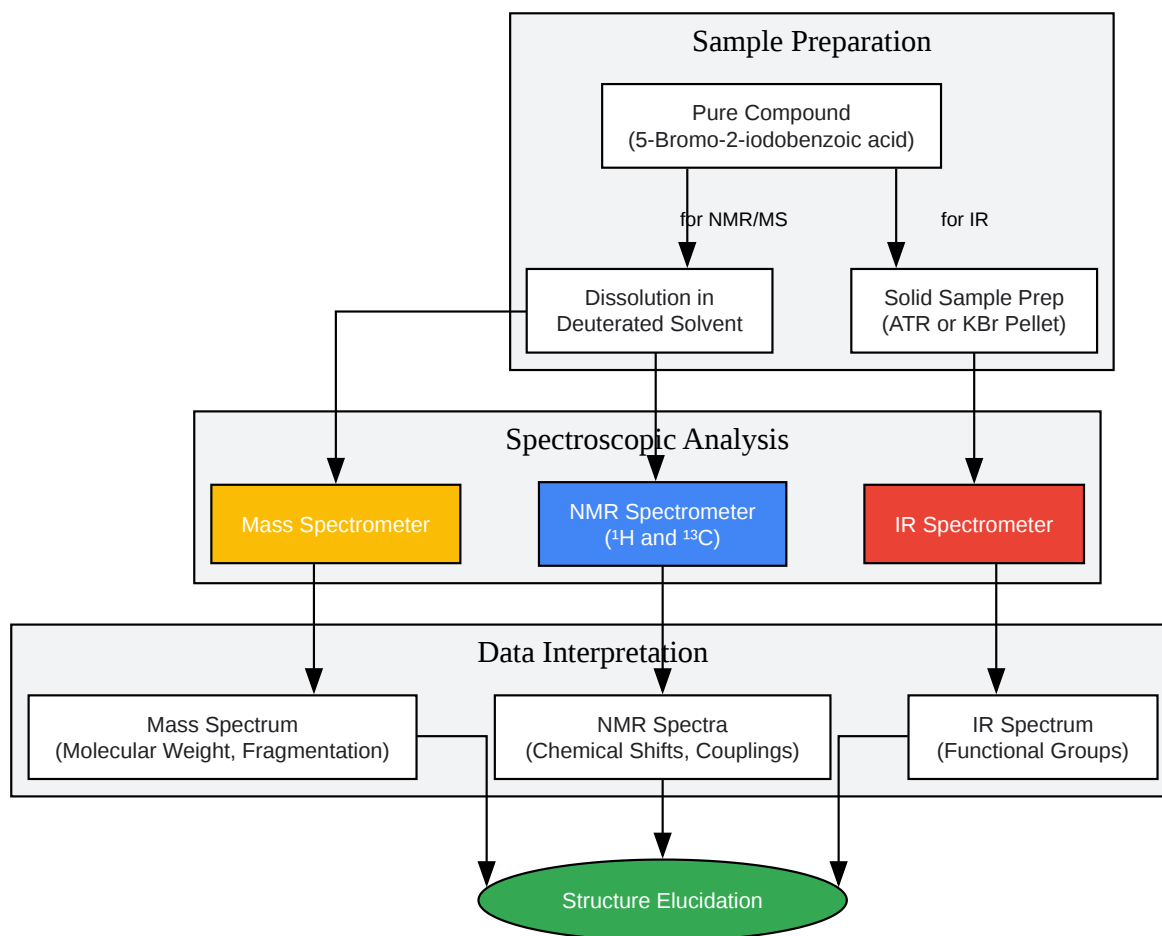
- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

## Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of **5-bromo-2-iodobenzoic acid** in a suitable volatile solvent like methanol or acetonitrile. The concentration should be in the low ppm to high ppb range.
- Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. For ESI, the sample solution is directly infused or injected via liquid chromatography. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with electrons.  
[6]
- Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.[6]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.[6]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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